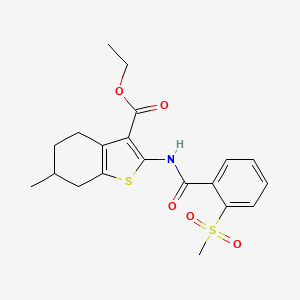

ethyl 2-(2-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(2-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by:

- A tetrahydrobenzothiophene core with a methyl group at position 4.

- An ethyl ester at position 2.

- A 2-methanesulfonylbenzamido substituent at position 2, introducing a sulfonyl group to the benzamide moiety.

Properties

IUPAC Name |

ethyl 6-methyl-2-[(2-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S2/c1-4-26-20(23)17-13-10-9-12(2)11-15(13)27-19(17)21-18(22)14-7-5-6-8-16(14)28(3,24)25/h5-8,12H,4,9-11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHQABDUUCSAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

Introduction of the Methanesulfonylbenzamido Group: This step involves the reaction of the benzothiophene intermediate with methanesulfonyl chloride and an amine derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Ethyl 2-(2-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylbenzamido group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects : The methanesulfonyl group in the target compound is strongly electron-withdrawing, likely increasing electrophilicity at the amide bond compared to analogs with methyl () or benzamido () groups. This could enhance reactivity in nucleophilic substitution or hydrolysis.

- Solubility: The sulfonyl group may improve aqueous solubility relative to nonpolar substituents (e.g., methyl ), though steric bulk could counteract this effect.

- Hydrogen Bonding : Analogs like 6o () and the benzamido derivative () exhibit intramolecular H-bonding (S(6) motif), stabilizing specific conformations. The sulfonyl group in the target compound may participate in additional intermolecular H-bonds.

Crystallographic and Conformational Insights

- Crystal Packing : The benzamido analog () exhibits a dihedral angle of 8.13° between the benzothiophene and phenyl rings, with disordered methylene groups in the tetrahydro ring. The sulfonyl group in the target compound may induce greater planarity or distinct packing motifs.

- Disorder and Refinement : SHELXL software () is commonly used for refining disordered structures in analogs, suggesting similar approaches would apply to the target compound.

Biological Activity

Ethyl 2-(2-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antitumor activity, analgesic properties, and other pharmacological effects.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 305.38 g/mol

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds with similar structures to this compound. For instance:

- A study reported that related benzothiophene derivatives exhibited significant cytotoxicity against various cancer cell lines with IC values ranging from 23.2 to 49.9 μM. These compounds induced apoptosis in MCF-7 breast cancer cells by promoting cell cycle arrest and increasing necrosis rates .

Table 1: Antitumor Activity of Related Compounds

| Compound | IC (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 23.2 | Induces apoptosis and necrosis |

| Compound B | 49.9 | Cell cycle arrest at G2/M phase |

| Compound C | 52.9 | Moderate cytotoxicity |

Analgesic Activity

The analgesic effects of similar compounds were evaluated using the "hot plate" method in animal models. The findings indicated that certain derivatives exhibited analgesic activity that surpassed that of standard analgesics like metamizole .

Table 2: Analgesic Activity Comparison

| Compound | Analgesic Effect (Relative to Metamizole) |

|---|---|

| Ethyl Derivative A | Enhanced |

| Ethyl Derivative B | Comparable |

| Ethyl Derivative C | Lower |

Pharmacological Studies

In addition to antitumor and analgesic activities, this compound may exhibit other biological effects:

- AChE Inhibition : Some derivatives have shown potential as acetylcholinesterase (AChE) inhibitors, which could be beneficial in treating neurodegenerative disorders .

- HCV Replication Inhibition : Compounds with similar structures have been identified as inhibitors of Hepatitis C virus replication .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of benzothiophene derivatives:

- Study on MCF-7 Cells : A specific compound demonstrated a significant reduction in cell viability (26.86%) after treatment for 48 hours. The study highlighted the compound's ability to induce both early and late apoptosis .

- Animal Model Studies : In vivo experiments revealed improved hematological parameters in tumor-bearing mice treated with related compounds, suggesting a protective effect against chemotherapy-induced myelosuppression .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The tetrahydrobenzo[b]thiophene ring’s methyl group (δ ~1.35 ppm) and ethyl ester (δ ~4.27 ppm) provide diagnostic peaks. Methanesulfonyl protons appear as a singlet (δ ~3.0-3.5 ppm). NOESY confirms spatial proximity of substituents .

- X-ray crystallography : SHELXL (via WinGX or OLEX2 suites) refines hydrogen positions and validates chair conformations of the tetrahydro ring. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

What computational strategies optimize reaction pathways for derivatives of this compound?

Q. Advanced Research Focus

- Reaction path search : Density Functional Theory (DFT) calculates transition states for sulfonamide coupling. Software like Gaussian or ORCA evaluates activation energies to identify kinetically favorable conditions .

- Machine learning : ICReDD’s reaction databases predict optimal solvents/catalysts by correlating electronic parameters (Hammett σ) with yields .

How to address contradictions in crystallographic data during refinement?

Q. Advanced Research Focus

- Disordered regions : Use SHELXL’s PART instructions to model split positions. Apply restraints (e.g., DFIX, SIMU) for overlapping thermal motions in the methanesulfonyl group .

- Hydrogen bonding : Graph set analysis (via Mercury CSD) identifies recurring motifs (e.g., R₂²(8) rings) to validate hydrogen bond networks against Etter’s rules .

What methodologies evaluate the compound’s interactions with biological targets?

Q. Basic Research Focus

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD). Buffer optimization (pH 7.4, 0.005% Tween-20) reduces nonspecific interactions .

- Molecular docking : AutoDock Vina screens binding poses. Align results with NMR titration data (e.g., chemical shift perturbations in HSQC) to validate docking models .

How to design structure-activity relationship (SAR) studies for analogs with modified substituents?

Q. Advanced Research Focus

- Core modifications : Replace the methanesulfonyl group with sulfonamides of varying electronegativity (e.g., trifluoromethanesulfonyl) to probe steric/electronic effects .

- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate substituent parameters (logP, polar surface area) with IC₅₀ values from enzyme assays .

What techniques analyze hydrogen-bonding patterns in co-crystals of this compound?

Q. Advanced Research Focus

- Single-crystal studies : SHELXL refines hydrogen atom positions with riding models. Mercury CSD calculates hydrogen bond distances/angles and categorizes motifs (e.g., D–H⋯A) .

- Powder XRD : Pair distribution function (PDF) analysis detects hydrogen bond disruptions during polymorph screening .

How to reconcile discrepancies between theoretical and experimental spectroscopic data?

Q. Advanced Research Focus

- DFT-NMR comparison : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian). Compare computed chemical shifts (GIAO method) with experimental ¹³C NMR to identify conformational mismatches .

- Dynamic effects : MD simulations (AMBER) assess ring puckering (Cremer-Pople parameters) to explain unexpected splitting in ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.